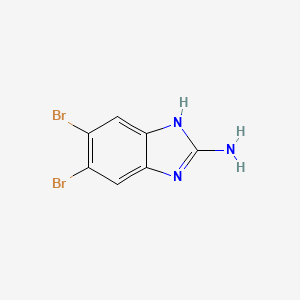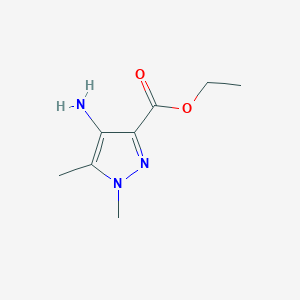![molecular formula C7H15ClFN B13483802 1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13483802.png)
1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl ring and a fluoropropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.
Introduction of the Fluoropropyl Group: The fluoropropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a fluoropropyl group.
Formation of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) with a metal catalyst.
Substitution: Common reagents include halides, alkylating agents, and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated products, while reduction may yield amines or hydrocarbons.
Applications De Recherche Scientifique
1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound may act as an agonist or antagonist at specific receptors, modulate enzyme activity, or interact with cellular signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparaison Avec Des Composés Similaires
1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride: Similar structure but with a phenyl group instead of a propyl group.
1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride: Similar structure but with methoxy groups instead of a fluoropropyl group.
These comparisons highlight the unique structural features and potential differences in reactivity and biological activity of this compound.
Propriétés
Formule moléculaire |
C7H15ClFN |
|---|---|
Poids moléculaire |
167.65 g/mol |
Nom IUPAC |
[1-(3-fluoropropyl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H14FN.ClH/c8-5-1-2-7(6-9)3-4-7;/h1-6,9H2;1H |
Clé InChI |
HOFCNKOKQHIQPI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCCF)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone](/img/structure/B13483746.png)
![4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13483749.png)

![N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide](/img/structure/B13483773.png)


![2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13483789.png)


